molecular formula C7H11ClN2O3 B2579360 2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 2228364-65-4

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B2579360
CAS No.: 2228364-65-4
M. Wt: 206.63
InChI Key: VGUXFJZEVYVFQI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that features a unique combination of a hydroxy group, a propanoic acid moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups attached.

Scientific Research Applications

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazolepropionic acid: A related compound with similar structural features but lacking the hydroxy group.

    Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.

    Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.

Uniqueness

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Overview

2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride, with the CAS number 2228364-65-4, is a compound characterized by its unique structural features, including a hydroxy group and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

  • Molecular Formula : C7_7H11_{11}ClN2_2O3_3
  • Molecular Weight : 206.63 g/mol
  • IUPAC Name : 2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid hydrochloride

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various monomeric alkaloids, it was noted that compounds with similar structural features demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acidS. aureus0.025
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acidE. coli0.0195

Anti-inflammatory Effects

The compound's hydroxy group may contribute to its anti-inflammatory properties, making it a candidate for further research in therapeutic applications. Studies on related imidazole derivatives have shown that modifications to the imidazole ring can enhance anti-inflammatory activity, suggesting that similar modifications to this compound could yield beneficial results .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antibacterial Activity : In one study, derivatives of imidazole were tested for their ability to inhibit bacterial growth. The results indicated that compounds with electron-donating groups on the imidazole ring significantly enhanced antibacterial activity .
  • Antifungal Activity : Another study highlighted the antifungal properties of related compounds against Candida albicans, with MIC values indicating strong inhibitory effects . This suggests potential applications in treating fungal infections.
  • Metabolic Pathway Interactions : Preliminary studies suggest that this compound may interact with metabolic pathways related to inflammation and infection response, warranting further investigation into its biochemical mechanisms .

Properties

IUPAC Name

2-hydroxy-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-9-3-5(8-4-9)2-6(10)7(11)12;/h3-4,6,10H,2H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUXFJZEVYVFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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